N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide
Overview
Description
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline with phenoxyacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxyacetamide can be compared with other piperidine derivatives, such as:
N-(4-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide: This compound has a similar structure but contains a bromine atom and an imidazolidinone moiety, which may confer different biological activities.
4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: This compound lacks the phenoxyacetamide group and may have different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-5-13-22(14-16)27(24,25)19-11-9-17(10-12-19)21-20(23)15-26-18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGSGWYJYWNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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